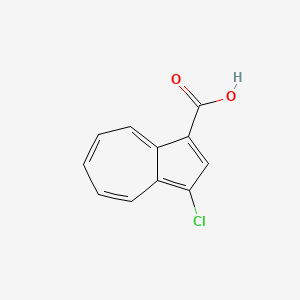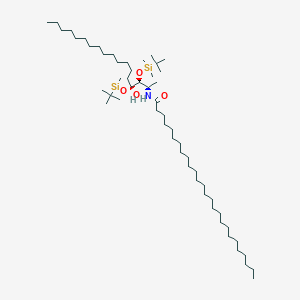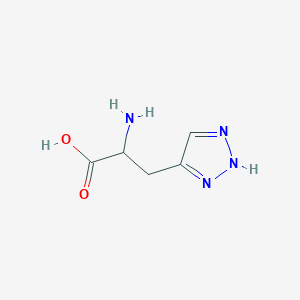
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring. This method can be optimized using microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems. These methods ensure high efficiency and scalability while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antiviral, antibacterial, and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate for synthesizing complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have similar triazole rings but differ in their side chains.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a different substitution pattern on the triazole ring.
Uniqueness
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-amino-3-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9) |
InChI Key |
YCHNJQXUYMPHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


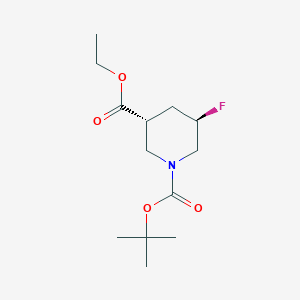
![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
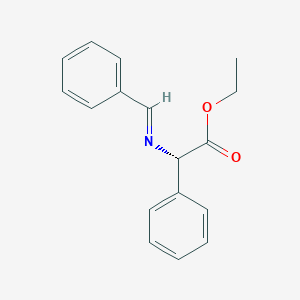
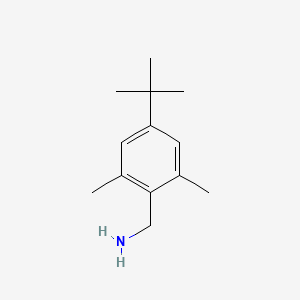
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)
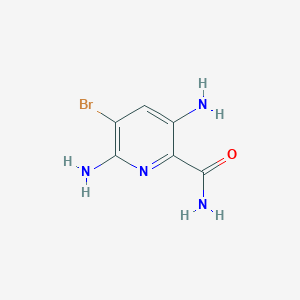
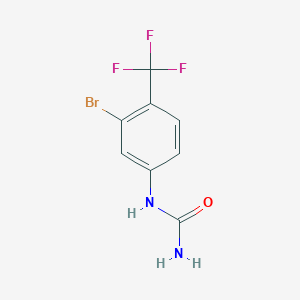
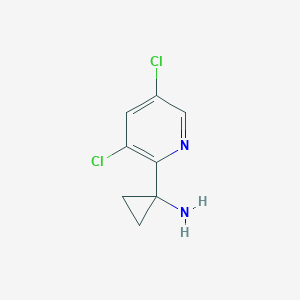
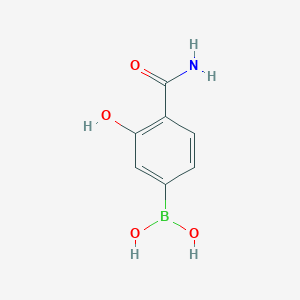
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
